1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride
Overview
Description
“1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The pyrrolidine ring is attached to the triazole ring through a methylene (-CH2-) group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A convenient preparation of 1-(pyrrolidin-2-yl)-1H-azoles and their piperidine-derived homologues involves alkylation of azoles (viz. pyrazoles, imidazoles, and triazoles) with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection . This two-step method allows for the synthesis of the title compounds in 16–65% yields .Molecular Structure Analysis
The molecular structure of “1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride” is characterized by the presence of a pyrrolidine ring and a 1,2,3-triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving “1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride” are likely to be similar to those of other pyrrolidine and triazole derivatives . For instance, the compound can undergo reactions such as alkylation, deprotection, and others as part of its synthesis .Safety And Hazards
Future Directions
The future directions for research on “1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, this compound could serve as a starting point for the synthesis of a variety of biologically active compounds .
properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-7(8-3-1)6-11-5-4-9-10-11;/h4-5,7-8H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJWMLQIAWCRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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